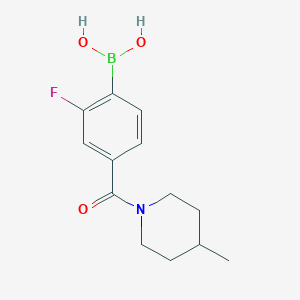

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Description

Historical context of boronic acid compounds

The foundation of boronic acid chemistry traces back to 1860 when Edward Frankland achieved the first synthesis and isolation of a boronic acid compound. Frankland's pioneering work involved a two-stage process where diethylzinc reacted with triethyl borate to produce triethylborane, which subsequently oxidized in air to form ethylboronic acid. This initial discovery established the fundamental framework for understanding boronic acids as organic compounds related to boric acid, distinguished by the replacement of one hydroxyl group with an alkyl or aryl substituent.

The early perception of boron-containing compounds in medicinal chemistry was significantly hindered by toxicity concerns, primarily stemming from their historical use in ant poisoning applications. This misconception persisted for decades, relegating boronic acids to the periphery of pharmaceutical research. However, contemporary understanding has thoroughly demystified these concerns, revealing that boron compounds are naturally abundant in vegetables, fruits, and nuts, with boric acid even serving as a preservative in eyewash formulations and as a buffer in biological assays.

The transformation of boronic acids from laboratory curiosities to essential synthetic intermediates occurred gradually throughout the twentieth century. Their recognition as valuable building blocks gained momentum due to their unique combination of properties: versatile reactivity, stability under normal conditions, and remarkably low toxicity profiles. The environmental compatibility of boronic acids further enhanced their appeal, as these compounds ultimately degrade to boric acid, considered a environmentally benign substance that the body can readily eliminate.

The structural characteristics that define boronic acids stem from the electron-deficient nature of the boron atom, which possesses only six valence electrons and maintains a vacant p orbital orthogonal to its three substituents arranged in trigonal planar geometry. This electron deficiency confers Lewis acid properties to boronic acids, enabling them to form reversible covalent complexes with various Lewis base donors including sugars, amino acids, and hydroxamic acids. The acidity constant of boronic acids typically ranges around 9, while their tetrahedral boronate complexes exhibit acidity constants near 7.

Significance of fluorinated boronic acids

Fluorinated boronic acids represent a particularly important subclass within organoboron chemistry, distinguished by their enhanced acidity and improved biological activity profiles compared to their non-fluorinated counterparts. The introduction of fluorine substituents into boronic acid structures fundamentally alters their physicochemical properties, with the degree of modification dependent upon the position and number of fluorine atoms incorporated.

The influence of fluorine substitution on boronic acid acidity follows predictable patterns based on electronic effects and molecular geometry. Para-positioned fluorine substituents produce the smallest increase in acidity due to the compensatory relationship between inductive and resonance effects, which maintain comparable magnitudes. Meta-positioned fluorine atoms generate more pronounced acidity enhancement because resonance contributions are substantially diminished, allowing inductive effects to predominate. Ortho-positioned fluorine substituents create the most significant acidity increases, attributed to the formation of intramolecular hydrogen bonds between the boronic acid hydroxyl groups and fluorine atoms.

The acidity constant values for fluorinated phenylboronic acids span a range from 6.17 to 8.77, with 2,3,4,6-tetrafluorophenylboronic acid exhibiting the lowest value and 4-fluorophenylboronic acid displaying the highest. This systematic variation in acidity directly correlates with biological activity, as enhanced acidity facilitates stronger interactions with target enzymes and biological receptors.

Fluorinated benzoxaboroles, representing cyclized versions of fluorinated boronic acids, demonstrate similar acidity enhancement patterns. Unsubstituted benzoxaborole possesses an acidity constant of 7.39, while fluorine substitution into the aromatic ring reduces this value to the range of 6.36-6.97, contingent upon substituent positioning. The notable exception occurs with 7-fluorobenzoxaborole, which maintains an acidity constant of 7.42, attributed to unique intramolecular hydrogen bonding interactions.

Research investigations utilizing molecular docking studies have demonstrated that fluorinated boronic compounds exhibit enhanced binding affinity toward specific enzymes, including Candida albicans leucyl-transfer ribonucleic acid synthetase and Escherichia coli leucyl-transfer ribonucleic acid synthetase. These computational analyses reveal that certain fluorinated compounds achieve tight enzyme binding, potentially resulting in significant antifungal activity. The binding mechanisms typically involve formation of reversible covalent complexes with serine residues in enzyme active sites, mimicking transition state intermediates.

Position of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid in the organoboron compound landscape

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid occupies a distinctive position within the organoboron compound landscape, embodying several key structural features that reflect contemporary synthetic methodology and medicinal chemistry design principles. The compound integrates multiple functional elements: fluorine substitution at the ortho position relative to the boronic acid group, a carbonyl linker providing conformational flexibility, and a methylpiperidine moiety contributing to three-dimensional molecular architecture.

The ortho-fluorine substitution pattern in this compound aligns with established structure-activity relationships observed in fluorinated boronic acids. Based on documented acidity enhancement patterns, the ortho-positioned fluorine atom likely increases the compound's Lewis acidity through intramolecular hydrogen bonding interactions. This enhanced acidity potentially facilitates stronger binding interactions with biological targets, particularly serine-containing enzymes that represent common targets for boronic acid inhibitors.

The 4-methylpiperidine-1-carbonyl substituent introduces significant structural complexity that distinguishes this compound from simpler fluorinated boronic acids. The piperidine ring system provides a saturated heterocyclic framework commonly encountered in pharmaceutical compounds, while the carbonyl linker enables conformational flexibility between the aromatic boronic acid core and the piperidine substituent. This structural arrangement creates opportunities for multiple binding interactions with biological targets, potentially enhancing selectivity and potency compared to simpler boronic acid derivatives.

The compound's design reflects modern trends in boronic acid development that emphasize the incorporation of pharmacologically relevant substituents. The presence of both fluorine and piperidine functionalities suggests potential applications in areas where these structural elements have demonstrated biological activity, including enzyme inhibition, antimicrobial activity, and metabolic modulation.

| Structural Feature | Chemical Significance | Potential Impact |

|---|---|---|

| Ortho-fluorine substitution | Enhanced Lewis acidity through intramolecular hydrogen bonding | Increased enzyme binding affinity |

| Carbonyl linker | Conformational flexibility and hydrogen bonding capability | Improved target selectivity |

| 4-methylpiperidine moiety | Three-dimensional molecular architecture and basicity | Enhanced pharmacokinetic properties |

| Phenylboronic acid core | Lewis acid reactivity and reversible covalent binding | Enzyme inhibition mechanism |

Current research trends and applications

Contemporary research in boronic acid chemistry encompasses diverse applications spanning synthetic methodology, medicinal chemistry, and materials science, with particular emphasis on developing compounds that exhibit enhanced biological activity and improved synthetic accessibility. Recent advances have focused on creating novel synthetic routes that enable efficient transformation of readily available starting materials into complex boronic acid derivatives.

The development of decarboxylative borylation methodology represents a significant breakthrough in boronic acid synthesis, enabling direct conversion of abundant carboxylic acids into boronic acid derivatives using nickel catalysts. This approach addresses historical limitations in boronic acid preparation by providing access to structurally diverse compounds from inexpensive starting materials. Researchers at Scripps Research Institute successfully demonstrated this methodology by creating boronic acid versions of established pharmaceutical compounds including vancomycin and atorvastatin.

Enzyme inhibition applications continue to drive significant research interest, particularly in the development of beta-lactamase inhibitors for addressing antibiotic resistance. Boronic acids demonstrate exceptional capability as beta-lactamase inhibitors through their ability to form tetrahedral adducts with serine residues in enzyme active sites, effectively mimicking transition state intermediates. This mechanism of action has led to the development of boronic acid transition state inhibitors that can be administered in combination with conventional beta-lactam antibiotics.

Recent structural biology investigations have provided detailed insights into boronic acid-enzyme interactions through X-ray crystallographic studies. Research conducted on Pseudomonas aeruginosa AmpC enzyme revealed the formation of aryl boronic acid-serine complexes, demonstrating the precise molecular basis for enzyme inhibition. These structural studies guide rational design efforts for developing more potent and selective boronic acid inhibitors.

The emergence of modular organoboron catalysts represents another significant research direction, focusing on creating highly efficient catalytic systems for various chemical transformations. These catalysts incorporate dynamic Lewis multicore systems that combine Lewis acidic boron centers with Lewis basic ammonium salts, achieving unprecedented catalytic activities. Applications include carbon dioxide coupling reactions, polymerization processes, and ring-opening reactions with remarkable efficiency improvements.

| Research Area | Key Developments | Performance Metrics |

|---|---|---|

| Synthetic Methodology | Decarboxylative borylation using nickel catalysts | Direct conversion of carboxylic acids to boronic acids |

| Antimicrobial Applications | Beta-lactamase inhibitor development | Broad spectrum activity against serine and metallo-enzymes |

| Structural Biology | X-ray crystallographic enzyme complex studies | Atomic-level understanding of binding mechanisms |

| Catalytic Applications | Modular organoboron catalyst design | Turnover frequencies exceeding 11,000 per hour |

Materials science applications of fluorinated organoboron compounds continue expanding, with recent work focusing on liquid-crystalline molecules incorporating borane-containing frameworks. These materials demonstrate high thermal stability and unique electronic properties, opening possibilities for advanced display technologies and electronic device applications. The combination of boron chemistry with fluorinated substituents provides materials with exceptional stability and processability.

The pharmaceutical industry increasingly recognizes boronic acids as valuable drug candidates, evidenced by the commercial success of bortezomib, the first boronic acid-containing drug approved for cancer treatment. This milestone has stimulated extensive research into boronic acid-based therapeutics, with investigations spanning antifungal, antibacterial, and anticancer applications. Current development efforts emphasize creating compounds with improved pharmacokinetic properties, enhanced selectivity, and oral bioavailability.

Properties

IUPAC Name |

[2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)10-2-3-11(14(18)19)12(15)8-10/h2-3,8-9,18-19H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTNIPBCDHBXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes the following steps:

Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized by reacting an aryl halide with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Coupling Reaction: The boronic acid intermediate is then coupled with 2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl bromide under Suzuki-Miyaura coupling conditions. This involves using a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the carbonyl group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluoro group.

Major Products Formed

Phenol Derivative: Formed from the oxidation of the boronic acid group.

Alcohol Derivative: Formed from the reduction of the carbonyl group.

Substituted Derivatives: Formed from the substitution of the fluoro group with various nucleophiles.

Scientific Research Applications

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy and other diseases.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibitors and receptor ligands. The compound’s fluoro and carbonyl groups also contribute to its reactivity and ability to interact with various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues with Piperidine/Piperazine Moieties

a. (4-((4-Fluoropiperidin-1-yl)methyl)phenyl)boronic acid

- Molecular Formula: C₁₂H₁₆BFNO₂

- Key Features : Replaces the 4-methylpiperidine-carbonyl group with a 4-fluoropiperidinylmethyl substituent.

- Synthesis : Prepared via alkylation of (4-(bromomethyl)phenyl)boronic acid with 4-fluoropiperidine .

- Activity: Not explicitly reported, but fluorinated piperidines often enhance metabolic stability and binding affinity in drug candidates.

b. (2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

- Molecular Formula : C₁₂H₁₈BFN₂O₂

- Key Features : Substitutes the piperidine-carbonyl group with a 4-methylpiperazinylmethyl group.

c. (3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Boronic Acids with Antiproliferative or Inhibitory Activity

a. 6-Hydroxynaphthalen-2-yl boronic acid

b. 1-Amido-2-triazolylethaneboronic acid

- Activity : Potent β-lactamase inhibitor with improved MIC values compared to phenyl-substituted analogs .

- Relevance : Highlights the impact of heterocyclic substitutions (triazole vs. piperidine) on bioactivity.

c. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid

Solubility and Assay Challenges

- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid exhibit precipitation in RPMI culture medium, limiting in vitro testing .

- Target Compound : Solubility data are unavailable, but the 4-methylpiperidine-carbonyl group may enhance solubility compared to highly lipophilic analogs.

Comparative Analysis Table

Biological Activity

Overview

(2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has gained attention due to its unique structural properties and potential applications in various biological contexts. This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a significant player in medicinal chemistry and biochemistry.

- Chemical Formula: C₁₃H₁₇BFNO₃

- Molecular Weight: 265.09 g/mol

- CAS Number: 1449131-89-8

- IUPAC Name: (2-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

The biological activity of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid primarily arises from its boronic acid moiety, which can interact with various biological targets. The compound's mechanism of action can be summarized as follows:

- Reversible Binding: The boronic acid group can form reversible covalent bonds with diols, making it useful in the development of enzyme inhibitors.

- Interaction with Enzymes: It has been studied for its potential as an inhibitor of enzymes involved in cancer progression and inflammation.

- Targeting Receptors: The fluoro and carbonyl groups enhance the compound's reactivity, allowing it to interact with specific receptors.

Cancer Therapy

Recent studies have highlighted the potential of (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid in cancer therapy:

- Cytotoxicity Studies: Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells, where it demonstrated better efficacy compared to standard treatments like bleomycin .

- Mechanistic Insights: The presence of the piperidine moiety is crucial for enhancing hydrophobic interactions with target proteins, potentially leading to improved binding and inhibition of critical pathways involved in tumor growth .

Alzheimer’s Disease Research

The compound has also been explored for its neuroprotective properties:

- Cholinesterase Inhibition: It shows promise as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease .

- Antioxidant Activity: Studies suggest that derivatives of this compound may possess antioxidant properties, contributing to neuroprotection .

Antiviral Activity

Emerging research indicates potential antiviral applications:

- SARS-CoV2 Inhibition: Compounds with similar piperidine structures have been shown to inhibit SARS-CoV2 main protease more effectively than existing antiviral agents like Remdesivir, suggesting that (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid may have similar properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Simple phenyl ring with boronic acid | Limited biological activity |

| 4-Fluorophenylboronic Acid | Fluorine-substituted phenylboronic acid | Moderate enzyme inhibition |

| 4-(4-Methylpiperidine-1-carbonyl)phenylboronic Acid | Lacks fluoro group | Similar enzyme inhibition potential |

The unique combination of functional groups in (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid provides it with a distinct reactivity profile, enhancing its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- Cytotoxicity Assays : A study demonstrated that derivatives of this boronic acid exhibit significant cytotoxicity against multiple cancer cell lines, indicating potential for further development as anticancer agents .

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits key enzymes involved in tumor progression, supporting its role in cancer therapy .

- Neuroprotective Effects : Investigations into its effects on cholinesterase inhibition have revealed promising results for Alzheimer's disease treatment .

Q & A

Q. What are the recommended synthetic routes for (2-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Suzuki-Miyaura coupling to introduce the boronic acid moiety onto the fluorinated aromatic ring.

- Amide bond formation between 4-methylpiperidine and the fluorophenylcarboxylic acid intermediate, using coupling agents like HATU or EDCI.

- Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) to prevent side reactions during functionalization .

Q. Key factors affecting yield and purity :

- Temperature control during boronic acid coupling (excessive heat may lead to boroxin formation, reducing stability) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Purification challenges : Boronic acids often bind irreversibly to silica gel; alternatives like reverse-phase HPLC or recrystallization are preferred .

Q. How can researchers characterize the structural integrity and purity of this boronic acid derivative post-synthesis?

Analytical methods include :

- Nuclear Magnetic Resonance (NMR) : NMR confirms fluorine substitution, while NMR verifies boronic acid integrity .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects residual solvents or byproducts .

- Mass Spectrometry (LC-MS) : Validates molecular weight and detects degradation products .

- X-ray crystallography : Resolves crystal structure for unambiguous confirmation of substituent positioning .

Q. What are the critical factors affecting the stability of this compound during storage and experimental use?

- Moisture sensitivity : Boronic acids hydrolyze in aqueous environments; store in dry, inert atmospheres (argon or nitrogen) at 2–8°C .

- pH-dependent reactivity : Neutral or slightly acidic conditions (pH 4–6) stabilize the boronate ester form, minimizing decomposition .

- Light sensitivity : Fluorinated aromatic systems may degrade under UV light; use amber vials for storage .

Advanced Research Questions

Q. How does the 4-methylpiperidine-1-carbonyl group influence the boronic acid’s reactivity in cross-coupling reactions?

The electron-withdrawing carbonyl group and steric bulk of the piperidine ring modulate reactivity:

- Reduced coupling efficiency : Steric hindrance may slow transmetallation steps in Suzuki-Miyaura reactions, requiring optimized catalysts (e.g., PdCl(dppf)) .

- Enhanced solubility : The piperidine moiety improves solubility in polar solvents, facilitating homogeneous reaction conditions .

- Targeted biological interactions : The amide group enables hydrogen bonding with enzymes, relevant in protease inhibition studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Orthogonal assay validation : Compare results from surface plasmon resonance (SPR) and fluorescence polarization assays to confirm binding affinities .

- Control for pH effects : Boronic acid activity is pH-sensitive; standardize assay buffers (e.g., pH 7.4 for physiological relevance) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic acid?

- Catalyst screening : Test palladium sources (e.g., Pd(OAc), PdCl) with ligands like SPhos or XPhos to enhance turnover .

- Base selection : KCO or CsCO in biphasic systems (toluene/water) improve coupling yields .

- Microwave-assisted synthesis : Reduces reaction time and minimizes side reactions (e.g., protodeboronation) .

Q. What computational methods predict this compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., proteases) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to predict reactivity in cross-coupling or enzyme inhibition .

- Molecular Dynamics (MD) simulations : Assess stability of boronate ester complexes with glycoproteins under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.